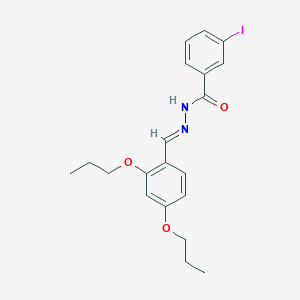

N'-(2,4-dipropoxybenzylidene)-3-iodobenzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to N'-(2,4-dipropoxybenzylidene)-3-iodobenzylidene often involves condensation reactions between appropriate hydrazides and aldehydes or ketones. Although specific details on the synthesis of N'-(2,4-dipropoxybenzylidene)-3-iodobenzohydrazide are not readily available, related compounds have been synthesized through various methods, including microwave-assisted synthesis and traditional reflux methods, indicating a versatile approach to synthesizing such hydrazones (Suzana et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of hydrazone compounds, closely related to N'-(2,4-dipropoxybenzylidene)-3-iodobenzohydrazide, often employs techniques such as X-ray diffraction, NMR spectroscopy, and molecular docking studies. These analyses reveal the geometric configuration, intramolecular interactions, and potential for forming hydrogen bonds, which are crucial for understanding the compound's reactivity and potential applications. For example, crystal structure analysis can elucidate the arrangement of molecules in the solid state, highlighting the presence of E-configuration across C=N double bonds and the formation of hydrogen bonds that stabilize the crystal structure (Yang, 2011).

Chemical Reactions and Properties

The chemical reactivity of N'-(2,4-dipropoxybenzylidene)-3-iodobenzohydrazide-like compounds can be inferred from studies on similar hydrazones. These compounds often participate in cycloaddition reactions, condensation with various aldehydes or ketones, and can undergo protonation at specific nitrogen atoms due to their nucleophilic characteristics. Molecular docking studies suggest that such compounds can interact with biological targets, indicating potential utility in designing bioactive molecules. The electrophilic and nucleophilic sites identified through molecular electrostatic potential (MEP) surfaces aid in understanding the sites of reactivity for subsequent chemical transformations (Karrouchi et al., 2021).

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Studies

A study detailed the synthesis and characterization of (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, focusing on its structural and spectroscopic properties. The research explored its potential use in molecular docking studies, suggesting applications in drug design, particularly as an anti-diabetic agent (Karrouchi et al., 2021).

Bioactive Schiff Base Compounds

Another study synthesized Schiff base compounds with antibacterial, antifungal, antioxidant, and cytotoxic activities. These compounds showed remarkable interactions with salmon sperm DNA, indicating their potential in biomedical applications, such as drug development for targeting specific DNA sequences (Sirajuddin et al., 2013).

Antioxidant Activity Studies

Research on conjugated oligo-aromatic compounds bearing a 3,4,5-trimethoxy moiety revealed significant antioxidant activities. This study highlights the potential of such compounds in developing antioxidant therapies or materials designed to mitigate oxidative stress (Kareem et al., 2016).

Polymer and Materials Science

An investigation into polymers featuring photolabile groups, such as the o-nitrobenzyl group, demonstrated their utility in altering polymer properties through irradiation. This research underscores the relevance of similar compounds in creating responsive materials for various technological applications (Zhao et al., 2012).

Novel Anticancer Agents

A study on N-heterocyclic carbene gold(I) complexes inspired by natural compounds highlighted their promising anticancer properties. This suggests that compounds like N'-(2,4-dipropoxybenzylidene)-3-iodobenzohydrazide could be explored for their potential in cancer therapy (Curran et al., 2020).

Eigenschaften

IUPAC Name |

N-[(E)-(2,4-dipropoxyphenyl)methylideneamino]-3-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23IN2O3/c1-3-10-25-18-9-8-16(19(13-18)26-11-4-2)14-22-23-20(24)15-6-5-7-17(21)12-15/h5-9,12-14H,3-4,10-11H2,1-2H3,(H,23,24)/b22-14+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCWPZXWQZBDBT-HYARGMPZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)I)OCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)I)OCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23IN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methoxy-3-[(3-methoxy-1-piperidinyl)methyl]-2-(3-methylphenyl)quinoline](/img/structure/B5590622.png)

![N,N-diethyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5590625.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]benzamide](/img/structure/B5590626.png)

![4-methyl-N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]benzenesulfonamide](/img/structure/B5590635.png)

![N-[(3S*,4R*)-4-propyl-1-(2,4,5-trimethylbenzoyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5590643.png)

![2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B5590649.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide](/img/structure/B5590651.png)

![3-(3-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5590658.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5590659.png)

![{3-allyl-1-[(2-fluorophenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B5590676.png)

![4,5-dimethoxy-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5590685.png)